Comparative Cytotoxicity: DM3-SMe Exhibits Superior Potency to DM4 and DM4-SMe
DM3-SMe demonstrates an IC50 of 0.0011 nM in vitro , which is 24-fold more potent than DM4 (IC50 of 3.3 nM against SK-BR-3 cells) [1] and 24-fold more potent than its close structural analog, DM4-SMe (IC50 of 0.026 nM against KB cells) . This higher potency suggests that ADCs constructed with DM3-SMe may require lower antibody doses to achieve therapeutic effect.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0011 nM |
| Comparator Or Baseline | DM4 (3.3 nM in SK-BR-3 cells); DM4-SMe (0.026 nM in KB cells) |
| Quantified Difference | ~24-fold more potent than DM4; ~24-fold more potent than DM4-SMe |
| Conditions | Clonogenic assay after 4-h exposure (methodology inferred from related studies) |
Why This Matters
For ADC developers, a more potent payload can translate to a higher therapeutic index, as lower doses of the ADC may be required to achieve the same anti-tumor effect, potentially reducing off-target toxicity.
- [1] Anjiechem. DM4 Product Information. Accessed 2025. View Source
